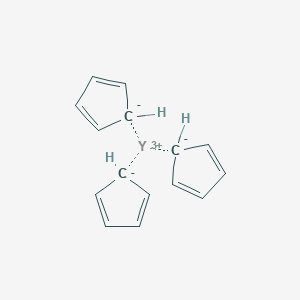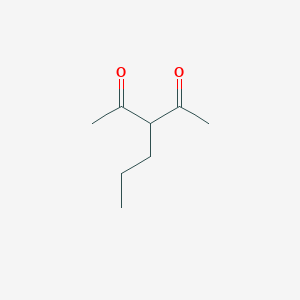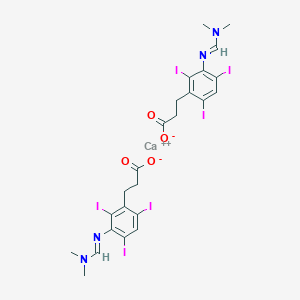
Ipodate calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipodate calcium is a radiopaque contrast agent that is used in medical imaging. It is a derivative of iopanoic acid and is primarily used in the diagnosis of thyroid disorders. The chemical formula of ipodate calcium is C17H12CaI3O8.
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Imaging in Cholecystography
Ipodate calcium is prominently used in diagnostic imaging, specifically for cholecystography. It enhances the visualization of the gallbladder and biliary tract in oral cholecystography. Studies have shown that ipodate calcium can be administered as a supplementary dose to improve diagnostic studies of the gallbladder and biliary tract, particularly when initial imaging does not provide adequate visualization. This application has been particularly useful in routine oral cholecystography, allowing for rapid diagnostic concentration of contrast material and facilitating the diagnostic process (Klepetar, Kadish, Ferrucci, & Janower, 1970), (Besemann, 1970), (Pogonowska & Collins, 1969).
2. Evaluating Biliary Excretion and Concentration
Research involving labrador dogs compared the biliary concentration and output of different cholangiographic agents, including ipodate. The studies observed the bile iodine concentration and the molar concentration of ipodate, highlighting its effectiveness in cholangiographic excretion studies (Benness, Evill, & Soschko, 1975).
3. Treatment of Neonatal Hyperthyroidism
Ipodate calcium has been used in the treatment of neonatal hyperthyroidism, particularly in neonates born to mothers with Grave's disease. It inhibits the extra-thyroid conversion of T3 to T4 and reduces thyroid secretion, proving to be an effective and well-tolerated treatment in some studies (Mariani, Bertrand, Maillotte, Peyrade, & Bortoluzzi, 1996).
4. Impact on Thyroid Hormone Levels
Studies have explored the impact of ipodate calcium on thyroid hormone levels. It was observed that a dose of ipodate used in oral cholecystography could affect the levels of various thyroid hormones in both euthyroid and hyperthyroid subjects. This has implications for its use in managing conditions related to thyroid hormone imbalances (Wu, Chopra, Solomon, & Bennett, 1978).
Eigenschaften
CAS-Nummer |
1151-11-7 |
|---|---|
Produktname |
Ipodate calcium |
Molekularformel |
C24H24CaI6N4O4 |
Molekulargewicht |
1234 g/mol |
IUPAC-Name |
calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |
InChI |
InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
HVZGHKKROPCBDE-UHFFFAOYSA-L |
SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
Kanonische SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
Andere CAS-Nummern |
1151-11-7 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo- Bilimin Biloptin Calcium Iopodate Calcium Ipodate Iopodate Iopodate, Calcium Iopodate, Sodium Ipodate Ipodate Sodium Ipodate, Calcium Ipodate, Sodium Sodium Iopodate Sodium Ipodate Solu Biloptin Solu-Biloptin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



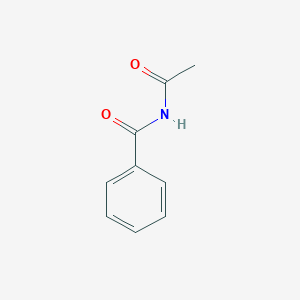





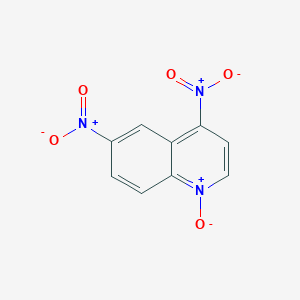
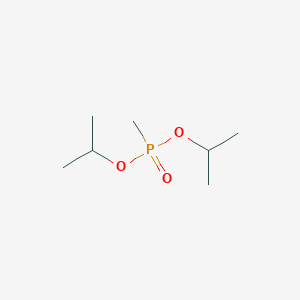
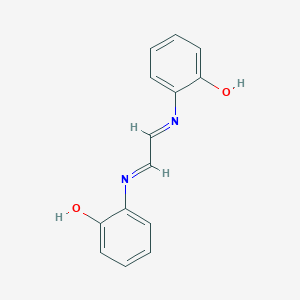
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
